molecular formula C12H10FNOS B3489101 N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide

N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B3489101
M. Wt: 235.28 g/mol
InChI Key: MQXCSEAWMLOVST-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C12H10FNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

Target of Action

The primary target of N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide is currently unknown. The compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological effects . .

Mode of Action

Without specific information on the compound’s target, it’s challenging to describe its precise mode of action. Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . .

Biochemical Pathways

Thiophene derivatives have been reported to influence various biochemical pathways, depending on their specific targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide typically involves the reaction of 4-fluoro-2-methylaniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)thiophene-2-carboxamide
  • N-(4-methylphenyl)thiophene-2-carboxamide
  • N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide

Uniqueness

N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXCSEAWMLOVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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